(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid
Description
(3-Chloro-6-oxopyridazin-1(6H)-yl)acetic acid (CAS: 89581-61-3) is a pyridazine derivative characterized by a chloro substituent at the 3-position and an acetic acid moiety linked to the nitrogen at position 1 of the pyridazinone ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in the context of enzyme inhibition and antimicrobial activity. It is commercially available (e.g., CymitQuimica) and has been synthesized via nucleophilic substitution reactions involving pyridazinone precursors and halogenated reagents under basic conditions .
Properties
IUPAC Name |
2-(3-chloro-6-oxopyridazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-2-5(10)9(8-4)3-6(11)12/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHHVYWIVRTAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408524 | |
| Record name | (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89581-61-3 | |
| Record name | (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-chloropyridazine and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually between 80-120°C, and maintained for several hours.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atom at position 3 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Alcohol derivatives with a hydroxyl group replacing the keto group.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and physicochemical properties of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid with its analogs:
| Compound Name | CAS Number | Substituents | Molecular Weight | Melting Point (°C) | Key Functional Groups | Hazard Statements |
|---|---|---|---|---|---|---|
| This compound | 89581-61-3 | Cl at C3, acetic acid at N1 | 200.61 | Not reported | Chloro, carboxylic acid | H302 (Acute Toxicity) |
| Ethyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (3a) | Not provided | Cl at C4, Ph at C3, ethyl ester | 292.72 | 77.0–78.5 | Chloro, phenyl, ester | Not reported |
| (6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | 91973-93-2 | Ph at C3, acetic acid at N1 | 230.22 | 227–228 | Phenyl, carboxylic acid | Not reported |
| 2-(6-Oxopyridazin-1(6H)-yl)acetic acid | 95209-84-0 | No substituents, acetic acid | 154.12 | Not reported | Carboxylic acid | H315, H319, H335 |
Key Observations :
- Chloro vs.
- Ester vs. Acid Functional Groups : Ethyl ester derivatives (e.g., compound 3a) exhibit lower melting points (~77–78°C) compared to carboxylic acid analogs, likely due to reduced hydrogen bonding .
- Toxicity : The target compound’s acute oral toxicity (H302) contrasts with simpler analogs like 2-(6-oxopyridazin-1(6H)-yl)acetic acid, which show skin/eye irritation hazards (H315, H319) .
Biological Activity
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid is a heterocyclic compound belonging to the pyridazine family, characterized by its six-membered ring structure containing two nitrogen atoms. The compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Key Properties
- Molecular Formula: C₆H₅ClN₂O₂
- Molecular Weight: 174.57 g/mol
- CAS Number: 89581-61-3
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of PRMT5
A significant area of research has focused on the inhibition of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. The compound was shown to disrupt the PRMT5-RIOK1 complex, leading to reduced substrate methylation in cancer cells.
| Compound | IC50 (µM) | Solubility (µM) |
|---|---|---|
| This compound | 12 | 1.2 |
| BRD0639 | 7.5 | >100 |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition: The compound can inhibit enzyme activity, affecting metabolic pathways.
- DNA Interaction: Potential binding to DNA could disrupt replication and transcription processes.
Research Findings
Recent studies have explored modifications of the compound to enhance its potency and solubility. For instance, structural modifications have led to derivatives with improved biological activity.
Structure-Activity Relationship (SAR)
The table below summarizes key findings from SAR studies:
| Modification | Effect on Potency | Remarks |
|---|---|---|
| Chlorine Substitution | Increased reactivity | Optimal balance between activity and reactivity |
| Methyl Group Addition | Enhanced solubility | Improved pharmacokinetic properties |
Q & A
Q. What are the standard synthetic routes for (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid, and how is its purity validated?
Answer: Synthesis typically involves multi-step reactions starting with pyridazine derivatives. For example, chlorination of pyridazinone intermediates followed by alkylation with acetic acid derivatives is a common approach . Purity validation employs techniques like HPLC (>95% purity threshold) and NMR spectroscopy to confirm structural integrity. X-ray crystallography may be used for absolute configuration verification, as demonstrated in analogous pyridazine-based compounds .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Answer: Key methods include:
- 1H/13C NMR : To identify protons and carbons in the pyridazine ring and acetic acid moiety. Chlorine substituents induce distinct deshielding effects .
- IR Spectroscopy : Confirms carbonyl (C=O) and hydroxyl (O-H) groups via peaks at ~1700 cm⁻¹ and ~2500-3300 cm⁻¹, respectively .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
Answer:
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
- PPE : Use nitrile gloves, lab coats, and eye protection.
- Hazards : Potential skin/eye irritant; avoid inhalation. First-aid measures include rinsing exposed areas with water for 15+ minutes and consulting a physician .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale synthesis?
Answer: Yield optimization strategies:
- Catalyst Screening : Use Pd-based catalysts for selective chlorination .
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Temperature Control : Maintain 60–80°C during alkylation to minimize side reactions .
- Workup Protocols : Liquid-liquid extraction with ethyl acetate/water improves purity.
Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity?
Answer:
- Chlorine Position : 3-Chloro substitution enhances electrophilicity, increasing reactivity with biological targets like enzymes or receptors .
- Acetic Acid Moiety : Modulating acidity (pKa ~3–4) impacts solubility and membrane permeability. Methyl ester derivatives may improve bioavailability .
- Pyridazine Core : Substitutions at the 6-position alter π-π stacking interactions, influencing binding affinity in enzyme inhibition assays .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .
- Purity Reassessment : Impurities >5% can skew results; re-analyze batches via LC-MS .
- Cellular vs. In Vitro Models : Discrepancies may arise from differences in cell permeability or metabolic stability. Compare data across models .
Q. How can researchers address interference in quantifying this compound via HPLC?
Answer:
- Column Selection : C18 columns with 5 µm particle size and 150 mm length improve resolution .
- Mobile Phase : Acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min reduces co-elution of impurities.
- Detection : UV at 254 nm for pyridazine absorption; confirm peaks with spiked standards .
Q. What computational tools predict the compound’s reactivity and degradation pathways?
Answer:
- DFT Calculations : Model electron density maps to predict sites for nucleophilic attack (e.g., chlorine substitution) .
- Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments to identify labile bonds .
- Software : Gaussian 16 or ORCA for quantum mechanics; AutoDock for binding mode predictions .
Data Contradiction Analysis
Q. Why do studies report varying IC50 values for this compound’s enzyme inhibition?
Answer: Potential causes include:
Q. How to validate conflicting spectral data (e.g., NMR shifts) between batches?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
